molecular formula C18H19N3O4 B2452635 N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 900000-81-9

N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2452635
CAS No.: 900000-81-9
M. Wt: 341.367
InChI Key: JNXFGIXRUGROIM-UHFFFAOYSA-N
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Description

N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an oxalamide group, which is known for its ability to form stable complexes with metal ions and other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide typically involves the reaction of 4-acetamidophenylamine with 2-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxalamide group can form hydrogen bonds and coordinate with metal ions, leading to the inhibition or modulation of the target’s activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Acetamidophenyl)-N2-ethyl-N2-(2-methoxybenzyl)glycinamide
  • N-(4-Acetamidophenyl)-2-((1-(2-methoxybenzyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

N1-(4-acetamidophenyl)-N2-(2-methoxybenzyl)oxalamide is unique due to its specific oxalamide structure, which allows for the formation of stable complexes with metal ions and other molecules. This property makes it particularly useful in coordination chemistry and as a potential therapeutic agent.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12(22)20-14-7-9-15(10-8-14)21-18(24)17(23)19-11-13-5-3-4-6-16(13)25-2/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXFGIXRUGROIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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